molecular formula C19H26N2O3 B13447463 N-[2-(2-acetyl-6-methoxy-1H-indol-3-yl)ethyl]hexanamide

N-[2-(2-acetyl-6-methoxy-1H-indol-3-yl)ethyl]hexanamide

Cat. No.: B13447463
M. Wt: 330.4 g/mol
InChI Key: GMQZIMMNLLTBOY-UHFFFAOYSA-N
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Description

N-[2-(2-acetyl-6-methoxy-1H-indol-3-yl)ethyl]hexanamide is a synthetic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-acetyl-6-methoxy-1H-indol-3-yl)ethyl]hexanamide typically involves the coupling of an indole derivative with a hexanamide moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The resulting indole derivative can then be further functionalized to introduce the acetyl and methoxy groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-acetyl-6-methoxy-1H-indol-3-yl)ethyl]hexanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-3-carboxylic acid, while reduction can produce indole-3-ethanol .

Scientific Research Applications

N-[2-(2-acetyl-6-methoxy-1H-indol-3-yl)ethyl]hexanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-acetyl-6-methoxy-1H-indol-3-yl)ethyl]hexanamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-acetyl-6-methoxy-1H-indol-3-yl)ethyl]hexanamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the acetyl and hexanamide moieties differentiates it from other indole derivatives, potentially leading to unique interactions with biological targets .

Properties

Molecular Formula

C19H26N2O3

Molecular Weight

330.4 g/mol

IUPAC Name

N-[2-(2-acetyl-6-methoxy-1H-indol-3-yl)ethyl]hexanamide

InChI

InChI=1S/C19H26N2O3/c1-4-5-6-7-18(23)20-11-10-16-15-9-8-14(24-3)12-17(15)21-19(16)13(2)22/h8-9,12,21H,4-7,10-11H2,1-3H3,(H,20,23)

InChI Key

GMQZIMMNLLTBOY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NCCC1=C(NC2=C1C=CC(=C2)OC)C(=O)C

Origin of Product

United States

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